3-(3-Methylphenyl)-3-pentanol

Purity Specification Quality Control Research Chemical Procurement

3-(3-Methylphenyl)-3-pentanol (CAS 76481-36-2), also designated α,α-Diethyl-3-methylbenzenemethanol or 3-(m-Tolyl)pentan-3-ol, is a tertiary aryl alkyl alcohol with the molecular formula C12H18O and a molecular weight of 178.27 g/mol. The compound is listed by several research chemical suppliers with purity specifications typically at the 95% (AKSci) or 97% (Fluorochem via cnreagent.com, Leyan) level.

Molecular Formula C12H18O
Molecular Weight 178.27 g/mol
CAS No. 76481-36-2
Cat. No. B7862566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methylphenyl)-3-pentanol
CAS76481-36-2
Molecular FormulaC12H18O
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCCC(CC)(C1=CC=CC(=C1)C)O
InChIInChI=1S/C12H18O/c1-4-12(13,5-2)11-8-6-7-10(3)9-11/h6-9,13H,4-5H2,1-3H3
InChIKeyHHOACUYWXZHSKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Methylphenyl)-3-pentanol CAS 76481-36-2: Technical Grade Overview and Supply Landscape for Scientific Procurement


3-(3-Methylphenyl)-3-pentanol (CAS 76481-36-2), also designated α,α-Diethyl-3-methylbenzenemethanol or 3-(m-Tolyl)pentan-3-ol, is a tertiary aryl alkyl alcohol with the molecular formula C12H18O and a molecular weight of 178.27 g/mol . The compound is listed by several research chemical suppliers with purity specifications typically at the 95% (AKSci) or 97% (Fluorochem via cnreagent.com, Leyan) level . It is offered exclusively for research and development purposes and is expressly not intended for food, cosmetic, drug, or consumer product applications under standard supplier terms .

Why In-Class Substitution of 3-(3-Methylphenyl)-3-pentanol Without Verification Risks Project Integrity


Within the aryl alkyl alcohol (AAA) fragrance structural class, minor positional isomerism or alkyl chain variation can produce substantial shifts in odor profile, substantivity, and toxicological endpoints [1][2]. The closely related isomer 3-methyl-1-phenyl-3-pentanol (CAS 10415-87-9, FEMA 2883, JECFA 1649) possesses a well-characterized sweet, floral-lilac odor and has undergone formal safety evaluation by JECFA for flavor use [3][4]. In contrast, 3-(3-methylphenyl)-3-pentanol (CAS 76481-36-2) lacks FEMA GRAS designation, JECFA evaluation, or ECHA registration, and is explicitly restricted to R&D use by its suppliers [5]. Generic interchange between these isomers therefore introduces regulatory non-compliance risk, undocumented toxicological exposure, and unpredictable organoleptic performance, making verified identity and purity documentation essential at the procurement stage.

3-(3-Methylphenyl)-3-pentanol Quantitative Differentiation Evidence: Purity, Regulatory Status, and Supply Availability Versus Closest Analogs


Purity Grade Differentiation: 97% (Fluorochem/Leyan) Versus 95% (In-Class Research Supply Baseline)

Among available research-grade suppliers, the 3-(3-methylphenyl)-3-pentanol (CAS 76481-36-2) product from Fluorochem (distributed via cnreagent.com) and Leyan is certified at 97% purity . This exceeds the 95% minimum purity specification offered by AK Scientific (AKSci) for the same compound . For the closest commercially significant structural analog, 3-methyl-1-phenyl-3-pentanol (CAS 10415-87-9), common research-grade purities include 95% (CymitQuimica) and ≥98% (TCI, Sigma-Aldrich), establishing a wide quality spectrum across the aryl alkyl alcohol class .

Purity Specification Quality Control Research Chemical Procurement

Absence of Regulatory Acceptance: ECHA Non-Registration and Missing JECFA Evaluation Versus the FEMA/JECFA-Cleared Isomer

A search of the ECHA registration database returns no published information for CAS 76481-36-2 as of January 1, 2020, indicating the substance has not been registered under REACH for manufacture or import into the EU at quantities ≥1 ton/year [1]. Furthermore, no JECFA evaluation number, FEMA GRAS designation, or COE number exists for this specific isomer, in direct contrast to the structural isomer 3-methyl-1-phenyl-3-pentanol (CAS 10415-87-9), which holds JECFA No. 1649, FEMA 2883, and COE No. 86, and for which an ADI of 'No safety concern at current levels of intake' has been established by JECFA [2][3][4].

Regulatory Compliance Safety Assessment Flavor and Fragrance Procurement

Supply Chain Discontinuation: CymitQuimica Product Withdrawal and Its Implication for Procurement Planning

CymitQuimica, a European research chemical distributor, lists CAS 76481-36-2 (α,α-Diethyl-3-methylbenzenemethanol, 97.0% purity) as a 'Discontinued product' in its catalog . Concurrently, the product remains available from AKSci (95%, US-based) and from Fluorochem/Leyan (97%, Asia-based) . For the analog CAS 10415-87-9, supply is maintained by multiple major distributors including TCI, Sigma-Aldrich, and Parchem, indicating a broader and more resilient commercial supply base for the established isomer .

Supply Chain Risk Alternative Sourcing Procurement Continuity

Physicochemical Data Gap: Absence of Verified Physical Constants for CAS 76481-36-2 Versus Well-Characterized Isomer

Authoritative experimental physical property data—boiling point, flash point, density, refractive index, and vapor pressure—are publicly unavailable for 3-(3-methylphenyl)-3-pentanol (CAS 76481-36-2) from primary databases including PubChem, ECHA, or the Good Scents Company [1][2]. Supplier datasheets from AKSci and Leyan list only molecular formula, molecular weight, and purity without verified experimental constants . In contrast, the isomer 3-methyl-1-phenyl-3-pentanol (CAS 10415-87-9) has extensively documented physical constants: boiling point 274.9°C at 760 mmHg, flash point 111.2°C, density 0.959 g/cm³, refractive index n20/D 1.511 [3].

Physical Properties Material Characterization Analytical Reference

Procurement-Guiding Application Scenarios for 3-(3-Methylphenyl)-3-pentanol Based on Verified Differentiation Evidence


Scenario 1: Exploratory Medicinal Chemistry Requiring a Tertiary Aryl Alkyl Alcohol Scaffold with Meta-Methyl Substitution

For medicinal chemistry programs investigating structure-activity relationships (SAR) around aryl alkyl alcohol scaffolds—particularly those exploring the effect of meta-methylphenyl substitution at the carbinol carbon—3-(3-methylphenyl)-3-pentanol (97% purity) offers a defined regioisomeric entry point distinct from the para- and ortho-substituted analogs . The 97% purity grade (Leyan, Fluorochem) provides sufficient quality for parallel synthesis and initial in vitro screening, though users should independently verify purity by HPLC/GC before use in quantitative biological assays . Researchers should note the R&D-only use restriction and absence of toxicological characterization when planning downstream studies .

Scenario 2: Fragrance Chemistry Research on Structure-Odor Relationships of Positional Isomers

Fragrance research groups studying the impact of phenyl ring substitution position on odor character may utilize 3-(3-methylphenyl)-3-pentanol as a comparator to the well-characterized 3-methyl-1-phenyl-3-pentanol (lilac pentanol, FEMA 2883), which possesses a sweet, floral-lilac, peony-like odor profile and 304-hour substantivity [1]. The lack of published odor descriptors for the 3-methylphenyl isomer creates a research opportunity to characterize its organoleptic properties relative to the established isomer. Procurement for this application should prioritize the 97% purity grade to minimize confounding odor contributions from impurities .

Scenario 3: Synthetic Method Development Utilizing a Sterically Hindered Tertiary Alcohol Substrate

The compound's structure—a tertiary alcohol with two ethyl groups and a meta-tolyl substituent on the carbinol carbon—presents a sterically demanding substrate suitable for developing and benchmarking new acylation, oxidation, or dehydration methodologies . Its limited commercial availability (3 active suppliers, 1 discontinuation documented) and the absence of physical property data mean that research groups should secure multi-gram quantities from a verified source and internally characterize boiling point and stability before scaling reactions . The Leyan 5g and 25g packaging options align with typical methodology development scale requirements .

Scenario 4: Procurement Risk Assessment and Alternative Selection for Projects Requiring Regulatory-Cleared Aryl Alkyl Alcohols

For industrial R&D projects that may progress toward pilot production or where regulatory documentation is required from the outset, procurement teams should formally evaluate whether 3-(3-methylphenyl)-3-pentanol (CAS 76481-36-2) or the FEMA/JECFA-cleared isomer 3-methyl-1-phenyl-3-pentanol (CAS 10415-87-9) is the appropriate material [1]. The absence of ECHA registration, JECFA evaluation, and FEMA GRAS status for CAS 76481-36-2 represents a documented compliance gap that may preclude its use in applications intersecting with food, cosmetic, or consumer product regulatory frameworks . The broader supplier base and established safety profile of CAS 10415-87-9 offer a lower-risk alternative when the specific meta-methylphenyl regioisomer is not structurally required.

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